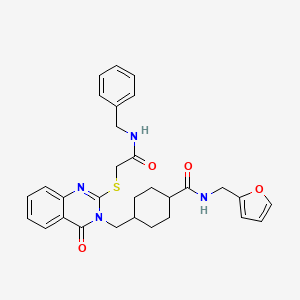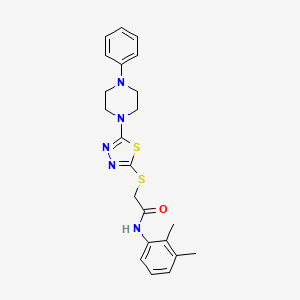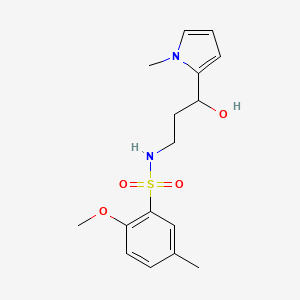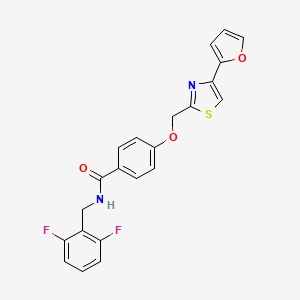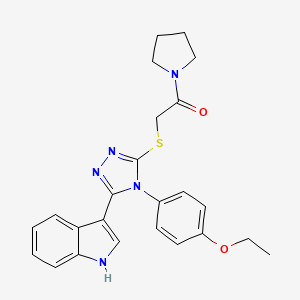![molecular formula C10H13N3OS B2919354 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one CAS No. 1603466-01-8](/img/structure/B2919354.png)
8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Thiadiazole derivatives are a class of compounds widely studied in medicinal chemistry . They have a five-membered heterocyclic ring structure containing one sulfur and two nitrogen atoms . These compounds are known to cross cellular membranes due to their mesoionic nature and interact strongly with biological targets .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For example, thiadiazole derivatives can be synthesized by treating N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones .Molecular Structure Analysis
The molecular structure of 1,2,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . The InChI key for a similar compound, (3-methyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride, is AKWIKJSMSVUVSY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-thiadiazole derivatives can vary depending on the specific compound. For example, (3-methyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride has a molecular weight of 165.65 and is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
1,3,4-thiadiazole derivatives, which include the compound , have been found to be potent antimicrobial agents . They have been tested against various bacterial strains such as E. coli, B. mycoides, and C. albicans, and some compounds have shown significant antimicrobial activity .
Antibacterial Activity
In addition to their antimicrobial properties, 1,3,4-thiadiazole derivatives have also demonstrated antibacterial activity . They have been tested against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
Antifungal Activity
1,3,4-thiadiazole derivatives have also shown antifungal activity . This makes them potential candidates for the development of new antifungal drugs.
Antitumor Activity
Some 1,3,4-thiadiazole derivatives have been evaluated for their potential antitumor activity . They have been tested on various cancer cell lines, including K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .
Anti-inflammatory Activity
1,3,4-thiadiazole derivatives have also been found to have anti-inflammatory effects . Some derivatives have shown significant inhibition in paw edema, a common model for inflammation .
DNA Binding
1,3,4-thiadiazole derivatives have been studied for their interaction with calf thymus-DNA (CT-DNA) . Understanding how these compounds interact with DNA can provide insights into their mechanism of action and potential therapeutic applications .
Safety and Hazards
The safety and hazards associated with 1,2,4-thiadiazole derivatives can vary depending on the specific compound. For example, (3-methyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H315 (Causes skin irritation) .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one, also known as Fezolinetant , is the Neurokinin 3 Receptor (NK3R) . NK3R is a G-protein coupled receptor that binds neurokinin B, a member of the tachykinin family of neuropeptides . This receptor plays a crucial role in various physiological processes, including pain perception, cardiovascular homeostasis, and endocrine regulation .
Mode of Action
Fezolinetant acts as an inhibitor of the Neurokinin 3 Receptor . By binding to this receptor, it prevents the interaction between the receptor and its natural ligand, neurokinin B . This inhibition disrupts the downstream signaling pathways triggered by the activation of the NK3R .
Biochemical Pathways
The inhibition of NK3R by Fezolinetant affects several biochemical pathways. The most notable is the neurokinin pathway , which is involved in transmitting pain signals and regulating various physiological processes . By inhibiting NK3R, Fezolinetant can modulate these processes, potentially leading to therapeutic effects .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 6230±650 °C and a density of 156±01 g/cm3 . It is soluble in DMSO, which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of Fezolinetant’s action are primarily related to its inhibitory effect on NK3R. By preventing the activation of this receptor, Fezolinetant can modulate the physiological processes regulated by the neurokinin pathway . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fezolinetant. For instance, the compound should be stored at -20°C to maintain its stability . Furthermore, the physiological environment in which Fezolinetant acts, such as the presence of other molecules or variations in pH, could potentially affect its binding to NK3R and its subsequent effects . More research is needed to fully understand how environmental factors influence the action of Fezolinetant.
Eigenschaften
IUPAC Name |
8-(3-methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-6-11-10(15-12-6)13-7-2-3-8(13)5-9(14)4-7/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMOLMXAJTERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2C3CCC2CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Methyl-1,2,4-thiadiazol-5-yl)-8-azabicyclo[3.2.1]octan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919271.png)
![5-(6-(Trifluoromethyl)pyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2919272.png)
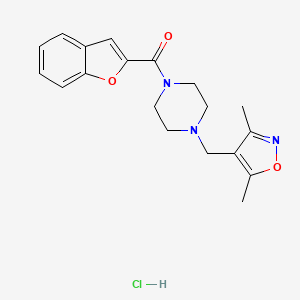
![(2-(2-fluorophenyl)-9-methyl-4-((4-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2919274.png)
![N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919276.png)

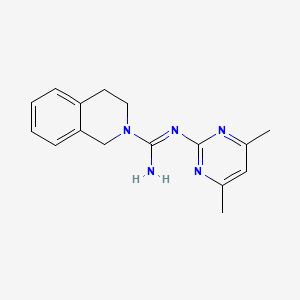
![6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2919281.png)
